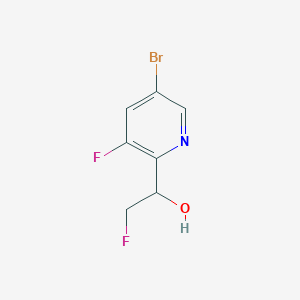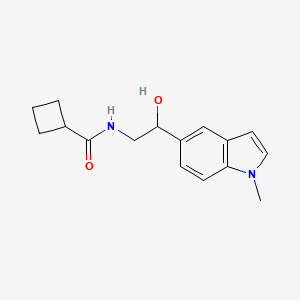![molecular formula C21H20N4O3 B2659438 Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-40-6](/img/structure/B2659438.png)
Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves multistep reactions. For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .Aplicaciones Científicas De Investigación
Medicinal Chemistry
TPs are found in numerous structures important in medicinal chemistry . They exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Agriculture
In the field of agriculture, TPs have shown significant potential. They have been used as herbicides, demonstrating their utility in controlling unwanted plant growth .
Antitumor Activity
Polycyclic systems containing the [1,2,4]triazolo [1,5-a]pyrimidine moiety have been reported to have antitumor activity . This makes them a valuable area of study in the development of new cancer treatments.
Neurological Disorders
Some TPs have been found to act as corticotropin-releasing factor 1 receptor antagonists . This suggests potential applications in the treatment of neurological disorders such as Alzheimer’s disease .
Cardiovascular Disorders
TPs have also been used in the treatment of cardiovascular disorders . They can act as vasodilators, helping to improve blood flow and reduce blood pressure .
Analgesic and Anti-inflammatory
TPs have shown analgesic and anti-inflammatory properties . This makes them useful in the management of pain and inflammation.
Material Science
Apart from their biological applications, TPs also find use in material sciences . Their unique chemical structure can be leveraged in the development of new materials.
Coordination Compounds
TPs can act as versatile linkers to several metals . The interactions of their coordination compounds in biological systems have been extensively described, and these compounds have shown high activity against parasites and potential use in cancer treatment .
Mecanismo De Acción
While the mechanism of action can vary depending on the specific compound and its biological target, triazolopyrimidines often work by binding to enzymes and receptors in the biological system . For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Direcciones Futuras
Triazolopyrimidines are a promising class of compounds with potential applications in various fields, especially in medicinal chemistry. Future studies may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . For instance, future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact .
Propiedades
IUPAC Name |
ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-27-20(26)18-14(2)24-21-22-13-23-25(21)19(18)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZDBNOJKGXBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)
![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)


![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide](/img/structure/B2659362.png)
![1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2659364.png)

![1,2-Dimethylimidazo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B2659366.png)

![1-Benzhydryl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2659368.png)

![2-([1,1'-biphenyl]-4-yl)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2659377.png)
